4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

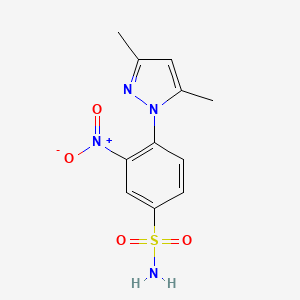

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3,5-dimethylpyrazole moiety attached to a 3-nitrobenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 3,5-dimethylpyrazole with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions may include stirring the mixture at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 4-(3,5-Dimethylpyrazol-1-yl)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Applications De Recherche Scientifique

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can enhance the compound’s binding affinity to target proteins, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Cyanoacetyl-3,5-dimethylpyrazole: This compound shares the 3,5-dimethylpyrazole moiety but differs in the presence of a cyanoacetyl group instead of the nitrobenzenesulfonamide group.

3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazine: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is unique due to the combination of the 3,5-dimethylpyrazole moiety with the 3-nitrobenzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 296.3 g/mol. The structure features a pyrazole ring and a sulfonamide group, which are significant for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted that certain pyrazole compounds effectively inhibit cancer cell proliferation by targeting key signaling pathways such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activities of Pyrazole Derivatives

| Compound Name | Targeted Pathway | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | BRAF(V600E), EGFR | TBD | |

| Other Pyrazole Derivatives | Various | TBD |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vivo studies have shown that analogues of benzenesulfonamide can significantly reduce inflammation markers in models of diseases such as Alzheimer's and myocardial infarction .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Antitumor Synergy with Doxorubicin : A study found that combining certain pyrazole derivatives with doxorubicin enhanced cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231. The combination therapy showed a significant synergistic effect, particularly in the more aggressive MDA-MB-231 cells .

- Inflammation Models : In a mouse model study investigating the effects of NLRP3 inhibitors, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines and improved survival rates in treated groups compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : It interacts with signaling pathways critical for cell proliferation and survival.

- Antibacterial Mechanisms : Disruption of bacterial metabolism and cellular integrity.

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDDOAXRPZXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328132 | |

| Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833948 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882218-89-5 | |

| Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.